molecular formula C19H16N2O B11100429 2,2-diphenyl-N-(3-pyridyl)acetamide

2,2-diphenyl-N-(3-pyridyl)acetamide

Cat. No.: B11100429
M. Wt: 288.3 g/mol
InChI Key: ZLDWLMKZVCUCBB-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(3-pyridyl)acetamide is a substituted acetamide derivative characterized by two phenyl groups at the α-carbon and a 3-pyridyl moiety attached to the acetamide nitrogen. This structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities due to the pyridyl group and steric bulk from the diphenyl substituents.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2,2-diphenyl-N-pyridin-3-ylacetamide

InChI

InChI=1S/C19H16N2O/c22-19(21-17-12-7-13-20-14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22)

InChI Key

ZLDWLMKZVCUCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-diphenyl-N-(3-pyridyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2,2-Diphenyl-N-(3-pyridyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

2,2-Diphenyl-N-(3-pyridyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(3-pyridyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The pyridyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 2,2-diphenyl-N-(3-pyridyl)acetamide and related acetamide derivatives:

Compound Substituents Key Properties Synthetic Route Pharmacological Activity References
This compound 3-pyridyl, diphenyl Predicted hydrogen-bonding via pyridyl N; steric hindrance from diphenyl groups Likely CDI/DMAP-mediated coupling (analogous to [2]) Potential enzyme inhibition (e.g., SARS-CoV-2 Mpro)
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide 1,3-thiazol-2-yl, diphenyl Dihedral angles: 75.79° (phenyl), 12.32° (thiazole); N-H⋯N hydrogen bonds in crystal Not specified Unreported
2,2-Diphenyl-N-(3-phenylpropyl)acetamide 3-phenylpropyl, diphenyl Flexible alkyl chain; reduced steric hindrance CDI/DMAP in DCM with 3-phenylpropylamine Analgesic activity (acetamide derivative class)
2-Cyclohexyl-N-(3-pyridyl)acetamide 3-pyridyl, cyclohexyl Smaller cyclohexyl group; reduced π-π interactions Derived from Mpro inhibitor complex (PDB 5R84) SARS-CoV-2 Mpro inhibition (ΔG = -6.66 kcal/mol)
N-(3-Chlorobenzyl)-[4-(2-oxo-1,2-DHP)]acetamide 3-chlorobenzyl, 2-oxo-DHP Chlorine enhances lipophilicity; heterocyclic 2-oxo-DHP moiety T3P/pyridine-mediated coupling in DMF Antiviral or anticancer (structural analogy)
2,2-Diphenyl-N-(trifluoromethylphenyl)acetamide Trifluoromethylphenyl, diphenyl Electron-withdrawing CF₃ group; enhanced metabolic stability Carbamothioyl coupling (crystallized with R = 0.044) Unreported

Structural and Physicochemical Analysis

  • Hydrogen Bonding : The 3-pyridyl group in the target compound facilitates N-H⋯N interactions, analogous to the thiazole derivative’s N-H⋯N dimers . In contrast, alkyl or aryl substituents (e.g., 3-phenylpropyl) lack directional hydrogen-bonding capacity, reducing crystal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability, whereas electron-donating groups (e.g., pyridyl) enhance polar interactions.

Pharmacological Profiles

  • Analgesic Activity : Alkyl-substituted derivatives (e.g., 3-phenylpropyl) exhibit analgesic properties, likely via COX or opioid receptor modulation .

Critical Analysis of Substituent Effects

  • Pyridyl vs. Thiazolyl : The 3-pyridyl group’s lone pair enables stronger hydrogen bonding than thiazolyl, enhancing target engagement .
  • Diphenyl vs. Cyclohexyl : Diphenyl groups improve π-π stacking (centroid distance ~3.7 Å ) but may reduce solubility compared to cyclohexyl.
  • Chlorine/CF₃ Substitution : Halogenation increases lipophilicity and bioavailability, critical for blood-brain barrier penetration in analgesics .

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